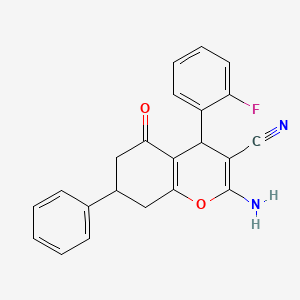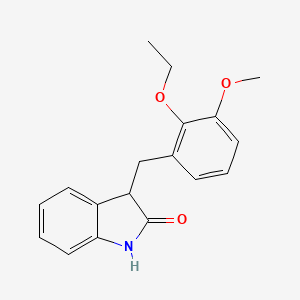![molecular formula C17H17ClO3 B5031541 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde, also known as CMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various in vitro and in vivo models. 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to improve cardiovascular function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde in lab experiments is its relatively low toxicity compared to other compounds. 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to be well-tolerated in various in vitro and in vivo models. However, one of the limitations of using 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various cancers. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde involves the reaction of 4-chloro-3-methylphenol with 2-(2-bromoethoxy)-5-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an etherification reaction to yield 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been tested in various in vitro and in vivo models and has shown promising results in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-12-3-6-17(14(9-12)11-19)21-8-7-20-15-4-5-16(18)13(2)10-15/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBUQRVAAXWVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC(=C(C=C2)Cl)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)

![4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5031519.png)

![11-(2-chloro-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5031533.png)
![5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one](/img/structure/B5031546.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5031551.png)
amine oxalate](/img/structure/B5031557.png)
